(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
(2,2-Dioxido-2-thia-5-azabicyclo[221]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile. This step is crucial for establishing the bicyclic framework.
Introduction of the Sulfur and Nitrogen Atoms: The incorporation of sulfur and nitrogen atoms into the bicyclic structure can be achieved through nucleophilic substitution reactions, often using thiol and amine precursors.
Oxidation to Form the Dioxide: The sulfur atom is oxidized to form the sulfone group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Trifluoromethylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the oxidation and acylation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its bicyclic structure and functional groups may interact with biological targets, leading to therapeutic effects.
Medicine
Research into the medicinal applications of this compound includes its potential use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate biological pathways is of particular interest.
Industry
In material science, the compound can be used in the development of new polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(2,3,4-trifluorophenyl)methanone: Similar structure but with different substitution on the aromatic ring.
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(tetrahydrofuran-3-yl)methanone: Variation in the substituent attached to the bicyclic core.
Uniqueness
The presence of the trifluoromethyl group in (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone imparts unique chemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it distinct from other similar compounds and potentially more effective in its applications.
Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S/c14-13(15,16)9-3-1-8(2-4-9)12(18)17-6-11-5-10(17)7-21(11,19)20/h1-4,10-11H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKXXMIBTJWIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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